5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole
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Overview
Description
5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole is a chemical compound with the molecular formula C14H8F3N5O2S and a molecular weight of 367.31 g/mol . This compound is known for its unique structure, which includes a tetrazole ring, a nitro group, and a trifluoromethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Mode of Action
It’s known that tetrazole derivatives can react with amidite groups to form highly reactive intermediates . These intermediates can then form bonds with other molecules, potentially leading to changes in cellular processes.
Biochemical Pathways
These species then undergo conjugation transformations by a variety of pathways .
Pharmacokinetics
It’s known that many tetrazole-containing compounds have long half-lives due to enterohepatic recirculation mechanisms .
Preparation Methods
The synthesis of 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenylthiol with phenyl azide under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas, catalysts like palladium on carbon, and solvents like DMF. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar compounds to 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole include other tetrazole derivatives and compounds with nitro and trifluoromethyl groups. For example:
5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-tetrazole: Lacks the phenyl group, which may affect its chemical properties and biological activities.
5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in its combination of a tetrazole ring, nitro group, and trifluoromethyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5O2S/c15-14(16,17)9-6-7-12(11(8-9)22(23)24)25-13-18-19-20-21(13)10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKWWEBDEOPKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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